

Preliminary Toxicological Profile of Cinnamyl Acetate: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cinnamyl Acetate	
Cat. No.:	B086382	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the preliminary toxicological studies conducted on **cinnamyl acetate** (CAS No. 103-54-8), a widely used fragrance and flavoring ingredient. This document synthesizes available data on its acute toxicity, skin and eye irritation, sensitization, genotoxicity, repeated dose toxicity, and reproductive toxicity. Detailed experimental protocols for key studies are provided, and all quantitative data are summarized in structured tables for ease of reference. Additionally, experimental workflows for critical toxicological assessments are visualized using diagrams to facilitate understanding.

Acute Toxicity Oral Toxicity

Cinnamyl acetate exhibits low acute oral toxicity in animal models. Studies in rats, mice, and guinea pigs have established LD50 values in the gram per kilogram range. High doses in rats were associated with symptoms such as slowed respiration and coarse tremors.[1]

Dermal Toxicity

The acute dermal toxicity of **cinnamyl acetate** is also low, with an LD50 in rabbits reported to be greater than 5.0 g/kg, with no clinical effects observed at this dose.[1]

Table 1: Acute Toxicity of Cinnamyl Acetate

Species	Route of Administration	LD50 Value	Reference	
Rat	Oral	3.3 g/kg	[1]	
Rat	Oral	3,300 mg/kg		
Mouse	Oral	4.750 g/kg	[1]	
Guinea Pig	Oral	4.750 g/kg	[1]	
Rabbit	Dermal	> 5.0 g/kg	[1]	
Not Specified	Intraperitoneal	1.200 g/kg	[1]	

Irritation Skin Irritation

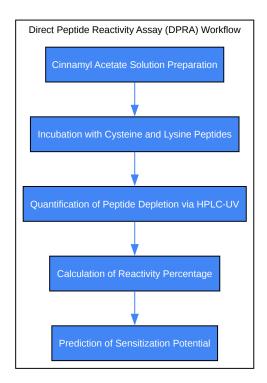
Studies on skin irritation have yielded varied results depending on the concentration and test system. A 48-hour patch test on swine with 0.05 g of **cinnamyl acetate** showed no irritation.[1] In contrast, direct open application of 0.1 mL in guinea pigs and rabbits resulted in mild to moderate irritation.[1] Human studies with a 48-hour closed patch test using 5% **cinnamyl acetate** in petrolatum on five male volunteers showed no irritation.[1] However, a similar test on fifty male volunteers with 32% **cinnamyl acetate** in acetone produced mild irritation.[1] Standard Draize tests have indicated mild skin irritation in humans (16 mg/48 hours) and guinea pigs (100 mg/24 hours), and moderate irritation in rabbits (100 mg/24 hours).[1][2]

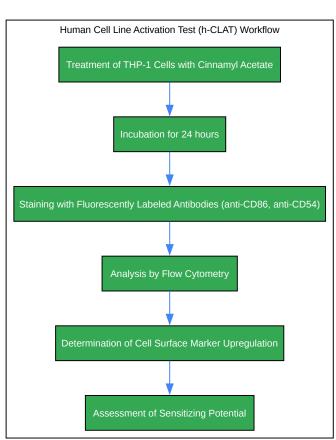
Eye Irritation

Cinnamyl acetate is classified as a substance that can cause serious eye irritation.[3][4] Eye contact may lead to redness, pain, and potentially severe eye damage.[3]

Skin Sensitization

Based on a weight of evidence approach, including structural analysis and human studies, **cinnamyl acetate** is not considered to present a concern for skin sensitization at current declared levels of use.[5] Although its chemical structure suggests a potential to react with skin proteins, in vitro studies have been negative.[5] A human maximization test on 25 healthy male




volunteers using 5% **cinnamyl acetate** in petrolatum did not induce skin sensitization reactions.[1]

Experimental Protocols for In Vitro Skin Sensitization Assessment

- Direct Peptide Reactivity Assay (DPRA): This assay evaluates the reactivity of a chemical with synthetic peptides containing cysteine or lysine as a surrogate for skin proteins.
 Cinnamyl acetate was found to be negative in the in vitro DPRA (RIFM, 2017a).[5]
- Human Cell Line Activation Test (h-CLAT): This test assesses the activation of monocytic cell lines (like THP-1) by measuring the upregulation of cell surface markers (e.g., CD86, CD54) associated with dendritic cell activation, a key event in skin sensitization. Cinnamyl acetate was negative in the h-CLAT (RIFM, 2017b).[5]

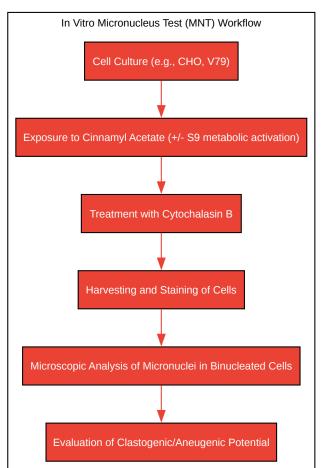
Click to download full resolution via product page

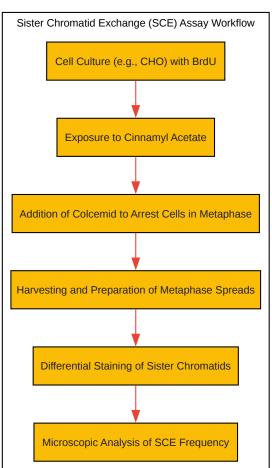
In Vitro Skin Sensitization Assay Workflows

Genotoxicity

Cinnamyl acetate has been evaluated for its genotoxic potential and is considered to be non-genotoxic.[5]

In Vitro Mammalian Cell Micronucleus Test (MNT)




Protocol: This assay was conducted to assess both clastogenic and aneugenic potential.
 Cinnamyl acetate was tested up to the maximum dose in 3-hour treatments with and without metabolic activation (S9). The study concluded that under the conditions of the assay, cinnamyl acetate was not considered clastogenic (RIFM, 2015a).[5]

Sister Chromatid Exchange (SCE) Assay

Protocol: Chinese hamster ovary (CHO) cells were treated with cinnamyl acetate at concentrations ranging from 1.0 to 100 μM. Additionally, cells pre-treated with mitomycin C (0.15 μM for 21 hours) were also exposed to the test material. No increase in the frequency of sister chromatid exchange was observed under any of the tested conditions (Sasaki, 1989).[5]

Click to download full resolution via product page

Genotoxicity Assay Workflows

Repeated Dose and Reproductive Toxicity

A combined repeated dose toxicity study with a reproductive and developmental toxicity screening test was conducted in line with OECD Guideline 422.

Experimental Protocol (OECD 422)

Species: Wistar rats (10 per sex per dose group).

· Administration: Gavage.

Dose Levels: 0, 65, 200, and 600 mg/kg/day in corn oil.

· Duration: 28 days.

• Endpoints Evaluated: Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, gross pathology, histopathology, and reproductive parameters (e.g., mating, fertility, gestation, and offspring viability).

The data from this study were sufficient to establish a No-Observed-Adverse-Effect Level (NOAEL) and calculate a margin of exposure (MOE) greater than 100 for both repeated dose and reproductive toxicity endpoints, indicating no significant concern at current exposure levels.

[5] The EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) determined a NOAEL for oral administration of 275 mg/kg body weight/day from toxicological data.

[1]

Table 2: Repeated Dose and Reproductive Toxicity Data

Study Type	Species	Route	Dose Levels (mg/kg/da y)	NOAEL (mg/kg/da y)	Key Findings	Referenc e
Combined Repeated Dose & Reproducti ve/Develop mental Toxicity Screening (OECD 422)	Wistar Rat	Gavage	0, 65, 200, 600	Not explicitly stated, but MOE > 100 calculated	Sufficient for risk assessmen t	[5]
EFSA Panel Assessme nt	Not Specified	Oral	Not Specified	275	Establishe d from toxicologic al data	[1]

Other Toxicological Endpoints

- Phototoxicity/Photoallergenicity: Based on UV/Vis absorption spectra, which show minor absorbance between 290 and 700 nm, cinnamyl acetate is not expected to be phototoxic or photoallergenic.[5]
- Local Respiratory Toxicity: The local respiratory toxicity was evaluated using the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. The estimated exposure to cinnamyl acetate is below the TTC of 1.4 mg/day, and therefore not considered a concern.
 [5]
- Carcinogenicity: Cinnamyl acetate is not listed as a carcinogen by IARC, NTP, or OSHA.[2]

Conclusion

The available toxicological data on **cinnamyl acetate** indicate a low order of acute toxicity via oral and dermal routes. It can be a mild to moderate skin irritant depending on the

concentration and a serious eye irritant. The weight of evidence suggests it does not pose a significant risk for skin sensitization under current use conditions. **Cinnamyl acetate** is not considered to be genotoxic. Repeated dose and reproductive toxicity studies have established a sufficient margin of safety for its current uses. Overall, the existing information supports the safe use of **cinnamyl acetate** as a fragrance and flavoring ingredient within established exposure limits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cinnamyl acetate Wikipedia [en.wikipedia.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. vigon.com [vigon.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- To cite this document: BenchChem. [Preliminary Toxicological Profile of Cinnamyl Acetate: A
 Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b086382#preliminary-toxicological-studies-of-cinnamyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com